molecular formula C6H6INO3 B3116998 Ethyl 2-iodooxazole-5-carboxylate CAS No. 220580-97-2

Ethyl 2-iodooxazole-5-carboxylate

Cat. No. B3116998
CAS RN: 220580-97-2
M. Wt: 267.02 g/mol
InChI Key: LFEBWNPUCYNPOE-UHFFFAOYSA-N
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Description

Ethyl 2-iodooxazole-5-carboxylate is a chemical compound with the CAS Number: 220580-97-2 . It has a molecular weight of 267.02 and its molecular formula is C6H6INO3 . The compound is also known by other synonyms such as ethyl 2-iodo-1,3-oxazole-5-carboxylate and 5-Oxazolecarboxylic acid, 2-iodo-, ethyl ester .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of crystal structures of related oxazole derivatives, such as ethyl 2-amino­oxazole-5-carboxyl­ate, reveals their planar sheets internally connected by intermolecular hydrogen bonding. This structural insight is crucial for understanding the chemical and physical properties of ethyl 2-iodooxazole-5-carboxylate and its derivatives, which can aid in the design of new materials and drugs (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Synthetic Chemistry Applications

This compound serves as a key intermediate in synthetic organic chemistry, facilitating the creation of complex molecules. For example, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate enables efficient access to (hetero)aryloxazoles, showcasing the compound's utility in synthesizing natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).

Antimicrobial Activity

Modifications of thiazole derivatives, including ethyl 2-amino-4-methylthiazole-5-carboxylate, have been synthesized and tested for antimicrobial activities. These studies are fundamental in drug discovery, indicating the potential of this compound derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Photochemical Reactions

This compound-related compounds have been used in photochemical studies to understand and harness light-induced chemical reactions. Such research has implications for the development of light-sensitive materials and the study of reaction mechanisms (Kawano & Togo, 2008).

Pharmaceutical Synthesis

The compound's derivatives have shown potential in the synthesis of pharmaceuticals. For example, ethyl 2-chlorooxazole-4-carboxylate, a compound closely related to this compound, has been utilized as a versatile intermediate for synthesizing substituted oxazoles, highlighting the importance of this compound in medicinal chemistry (Hodgetts & Kershaw, 2002).

properties

IUPAC Name

ethyl 2-iodo-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBWNPUCYNPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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